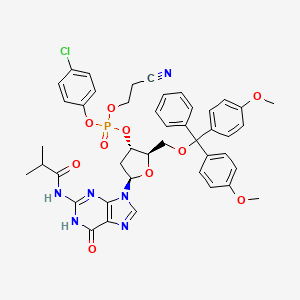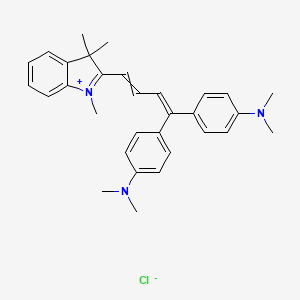
2-(4,4-Bis(4-(dimethylamino)phenyl)buta-1,3-dienyl)-1,3,3-trimethyl-3H-indolium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride is an organic compound known for its vibrant color and utility in various scientific applications. This compound is part of the indolium family and is characterized by its complex structure, which includes multiple dimethylamino groups and a butadienyl linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride typically involves a multi-step process. One common method includes the Wittig reaction between chloromethylene (triphenyl)phosphine ylide and 4-(dimethylamino)benzaldehyde, followed by hydrochloric acid elimination . This reaction forms the butadienyl linkage, which is crucial for the compound’s structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds in the butadienyl linkage.
Substitution: The dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to saturated compounds.
科学研究应用
2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in various organic synthesis reactions.
Biology: Employed in fluorescence microscopy and as a staining agent for biological samples.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
作用机制
The mechanism of action of 2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride involves its ability to absorb light and transfer energy. This property makes it useful in applications like photodynamic therapy, where it can generate reactive oxygen species upon light activation. The molecular targets and pathways involved include interactions with cellular components that lead to oxidative stress and cell damage.
相似化合物的比较
Similar Compounds
4,4’-Bis(diethylamino)benzophenone: Similar in structure but with diethylamino groups instead of dimethylamino groups.
2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: Another compound with dimethylamino groups but different core structure.
Uniqueness
2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride is unique due to its specific combination of functional groups and its ability to act as a versatile dye and reagent in various scientific fields. Its structure allows for a range of chemical modifications, making it a valuable tool in research and industrial applications.
属性
CAS 编号 |
54268-69-8 |
|---|---|
分子式 |
C31H36ClN3 |
分子量 |
486.1 g/mol |
IUPAC 名称 |
4-[1-[4-(dimethylamino)phenyl]-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;chloride |
InChI |
InChI=1S/C31H36N3.ClH/c1-31(2)28-12-8-9-13-29(28)34(7)30(31)14-10-11-27(23-15-19-25(20-16-23)32(3)4)24-17-21-26(22-18-24)33(5)6;/h8-22H,1-7H3;1H/q+1;/p-1 |
InChI 键 |
VAASUAVHNVHECY-UHFFFAOYSA-M |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Stibine, tris[[(isooctylthio)acetyl]oxy]-](/img/structure/B13760221.png)
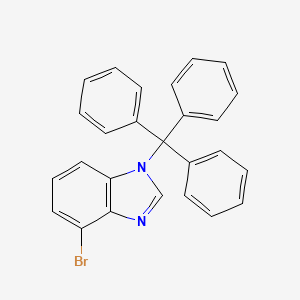
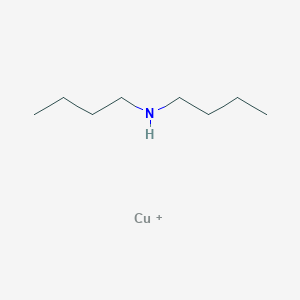
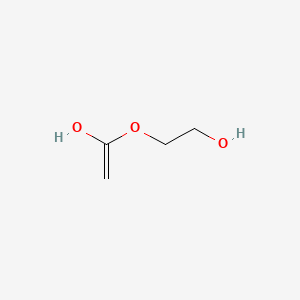
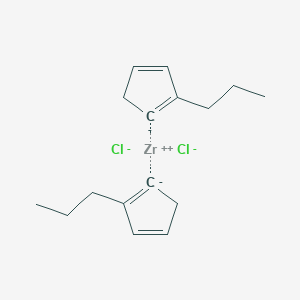

![11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13760259.png)

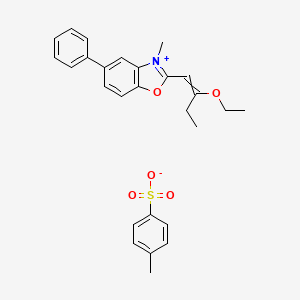


![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
